N-(2-cyanophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide N-(2-cyanophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 946253-92-5
VCID: VC7487363
InChI: InChI=1S/C21H17N3O2/c1-15-8-10-16(11-9-15)14-24-12-4-6-18(21(24)26)20(25)23-19-7-3-2-5-17(19)13-22/h2-12H,14H2,1H3,(H,23,25)
SMILES: CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3C#N
Molecular Formula: C21H17N3O2
Molecular Weight: 343.386

N-(2-cyanophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

CAS No.: 946253-92-5

Cat. No.: VC7487363

Molecular Formula: C21H17N3O2

Molecular Weight: 343.386

* For research use only. Not for human or veterinary use.

N-(2-cyanophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide - 946253-92-5

Specification

CAS No. 946253-92-5
Molecular Formula C21H17N3O2
Molecular Weight 343.386
IUPAC Name N-(2-cyanophenyl)-1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carboxamide
Standard InChI InChI=1S/C21H17N3O2/c1-15-8-10-16(11-9-15)14-24-12-4-6-18(21(24)26)20(25)23-19-7-3-2-5-17(19)13-22/h2-12H,14H2,1H3,(H,23,25)
Standard InChI Key ZUADQJPYBQAZPE-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC=C3C#N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, N-(2-cyanophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide, reflects its core dihydropyridine ring substituted at positions 1 and 3. Key structural elements include:

  • 1-(4-Methylbenzyl group: A para-methyl-substituted benzyl moiety at position 1 of the dihydropyridine ring, enhancing lipophilicity and influencing interactions with hydrophobic binding pockets.

  • 3-Carboxamide linkage: The carboxamide group at position 3 is conjugated to a 2-cyanophenyl substituent, introducing hydrogen-bonding capabilities and electronic effects due to the cyano group.

Table 1: Key Identifiers of N-(2-cyanophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

PropertyValue
CAS Registry Number946253-92-5
Molecular FormulaC21H17N3O2\text{C}_{21}\text{H}_{17}\text{N}_{3}\text{O}_{2}
Molecular Weight343.386 g/mol
IUPAC NameN-(2-cyanophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide

Spectroscopic Characterization

While direct spectroscopic data for this compound is unavailable, analogous dihydropyridines exhibit characteristic NMR and mass spectral patterns. For example, N-(2-isopropylphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (a structural analog) shows distinct 1H^1\text{H} NMR peaks at δ 12.92 (s, 1H, NH), 8.90 (s, 1H, aromatic), and 1.29 ppm (d, 6H, isopropyl CH3_3) . High-resolution mass spectrometry (HRMS) of related compounds confirms molecular ions with errors < 2 ppm, as seen in [M + H]+^+ at m/z 307.1454 for a derivative with a molecular formula of C19H18N2O2\text{C}_{19}\text{H}_{18}\text{N}_{2}\text{O}_{2} .

Synthesis and Optimization

Synthetic Pathways

The synthesis of N-(2-cyanophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves multi-step organic reactions, typically including:

  • Condensation: Formation of the dihydropyridine core via cyclocondensation of a β-keto ester with an ammonium acetate derivative.

  • N-Alkylation: Introduction of the 4-methylbenzyl group at position 1 using a benzyl halide under basic conditions.

  • Carboxamide Coupling: Reaction of the carboxylic acid intermediate with 2-cyanoaniline using coupling agents like EDC/HOBt .

A representative protocol for analogous compounds involves nitration, trifluoromethylation, and phenol deprotection steps to achieve intermediates, followed by coupling with carboxylic acid derivatives . Yield optimization often requires meticulous control of reaction parameters, such as temperature (60–80°C) and solvent polarity (DMF or THF).

Challenges in Synthesis

Key challenges include:

  • Low Yields: Multi-step syntheses frequently result in cumulative yield losses. For example, a related eight-step synthesis achieved a final yield of <15% due to side reactions during trifluoromethylation .

  • Purification Difficulties: The compound’s lipophilicity (predicted LogP ≈ 3.5) complicates chromatographic separation, necessitating reverse-phase HPLC for high-purity isolation.

Biological Activity and Mechanism

Anti-Inflammatory Activity

Although direct evidence for this compound is lacking, closely related dihydropyridines exhibit IC50_{50} values of 10–50 μM in COX-2 inhibition assays. Substitutions at the 3-carboxamide position significantly influence potency; for instance, electron-withdrawing groups (e.g., cyano) improve activity compared to electron-donating substituents .

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

Comparative studies highlight the impact of substituents on pharmacological profiles:

Table 2: Bioactivity of Selected Dihydropyridine Derivatives

CompoundKey SubstituentsIC50_{50} (COX-2)LogP
Target Compound2-cyanophenyl, 4-methylbenzylNot reported~3.5
N-(4-fluorophenyl)-4-methyl analog4-fluorophenyl28 μM3.2
Trifluoromethyl derivative3,5-bis(trifluoromethyl)12 μM5.12

The trifluoromethyl derivative’s higher LogP correlates with increased membrane permeability but may reduce aqueous solubility. The target compound’s cyano group balances lipophilicity and polarity, potentially optimizing bioavailability.

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